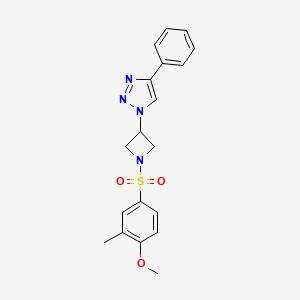

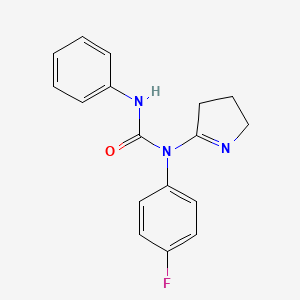

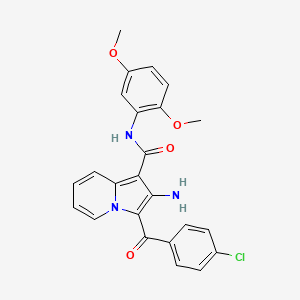

![molecular formula C18H19NO6S3 B2379933 Methyl 3-((7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1705506-53-1](/img/structure/B2379933.png)

Methyl 3-((7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that includes several functional groups such as benzo[d][1,3]dioxol-5-yl, thiophene, and sulfonyl . These groups are common in many organic compounds and have various applications in fields like pharmaceuticals and organic synthesis .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit have been synthesized . Another method involves a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. For example, the benzo[d][1,3]dioxol-5-yl group is a benzodioxole structural motif, which is an integral part of many natural products .Scientific Research Applications

1. Synthesis and Library Generation

Methyl sulfone-containing benzo[b]thiophenes, including those related to Methyl 3-((7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate, have been synthesized using palladium-catalyzed substitution of 3-iodobenzo[b]thiophenes. This method allows the creation of diverse libraries of medicinally interesting compounds (Cho, Neuenswander, & Larock, 2010).

2. Chemical Transformations

Methyl 11,12-di-O-methyl-6,7-didehydrocarnosate, a compound related to the specified methyl sulfone-containing benzo[b]thiophenes, undergoes chemical rearrangements under specific conditions. These rearrangements can lead to the formation of potent benzodiazepine agonists like miltirone (Gutiérrez Luis et al., 1996).

3. Applications in Polymer Synthesis

Compounds such as ethyl 4-methyl-2-(thiophen)-2,5-dihydro-1,5-benzodiazepine-3-carboxylate, which are structurally related to the specified methyl sulfone-containing benzo[b]thiophenes, have been synthesized for potential applications in polymer creation. This synthesis offers benefits like excellent yields and environmentally friendly procedures (Li & Wang, 2014).

4. Photochemical Studies

Photochemical degradation studies of similar thiophene compounds, such as 2-methyl-, 3-methyl-, and 2,3-dimethylbenzo[b]thiophene, have been conducted to understand the fate of crude oil components after oil spills. These studies reveal important insights into the degradation pathways of such compounds in marine environments (Andersson & Bobinger, 1996).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways .

Mode of Action

Based on its structural similarity to other bioactive compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target molecules, thereby affecting cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .

Pharmacokinetics

Its bioavailability may be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups that can interact with transport proteins .

Result of Action

Based on its structural similarity to other bioactive compounds, it may have potential therapeutic effects such as anti-inflammatory, antibacterial, or antitumor activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and composition of the biological medium, the presence of other interacting molecules, and the temperature

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been synthesized and characterized .

Cellular Effects

Related compounds have shown cytotoxic activity against certain cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Methyl 3-((7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate at different dosages in animal models have not been reported. Related compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Related compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

Related compounds have been shown to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .

Subcellular Localization

Related compounds may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name |

methyl 3-[[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]sulfonyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO6S3/c1-23-18(20)17-16(5-8-27-17)28(21,22)19-6-4-15(26-9-7-19)12-2-3-13-14(10-12)25-11-24-13/h2-3,5,8,10,15H,4,6-7,9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBCEUWUBZILCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(SCC2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO6S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

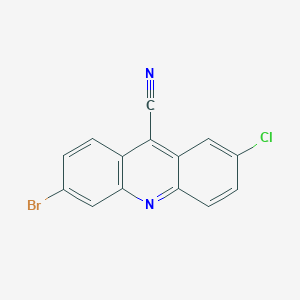

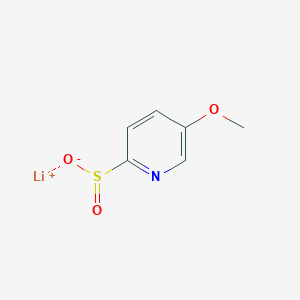

![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-3-(3-fluorophenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2379854.png)

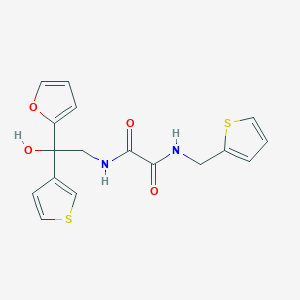

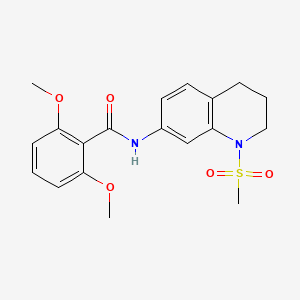

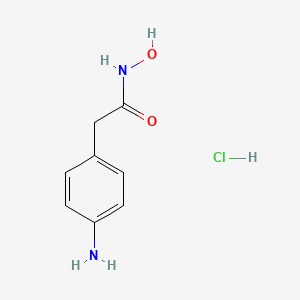

![N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B2379859.png)

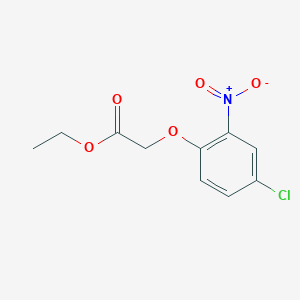

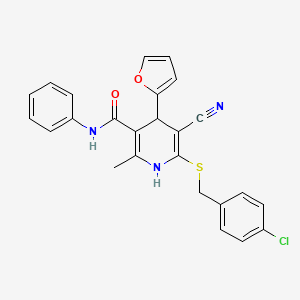

![Spirostan-2-one, 3-[(O-beta-D-glucopyranosyl-(1-->3)-O-beta-D-glucopyranosyl-(1-->2)-O-[beta-D-xylopyranosyl-(1-->3)]-O-beta-D-glucopyranosyl-(1-->4)-beta-D-galactopyranosyl)oxy]-6-hydroxy-, (3beta,5alpha,6beta,25R)-](/img/structure/B2379860.png)

![7-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2379871.png)